4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chlorine, iodine, and methyl groups. Its distinct chemical properties make it a valuable building block for the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and methylation reactions. For instance, the synthesis may begin with the cyclization of a suitable precursor, followed by chlorination using reagents like phosphorus oxychloride and subsequent iodination using N-iodosuccinimide (NIS) under controlled conditions . Industrial production methods often employ similar routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.
Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, useful in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in medicinal chemistry, its derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and interrupting signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is used in the synthesis of Janus kinase (JAK) inhibitors and has a similar core structure but differs in its substitution pattern and biological activity.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Another related compound used in the synthesis of various pharmaceuticals, highlighting the versatility of the pyrrolo[2,3-b]pyridine scaffold.
Biological Activity
4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring structure. Its molecular formula is C8H7ClIN, and it features both chlorine and iodine substituents, which are known to influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds within the pyrrolopyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolopyridines can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (cervical) | 5.4 | Inhibition of topoisomerase II |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | MCF-7 (breast) | 3.8 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have reported moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | Not effective |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to bind to active sites of enzymes such as kinases and topoisomerases, disrupting their normal function.
- Cell Cycle Modulation : By inhibiting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases, leading to programmed cell death in malignant cells.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of human cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Properties
IUPAC Name |
4-chloro-2-iodo-7-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-3-2-6(9)5-4-7(10)11-8(5)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBWCUJUPXCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C1=NC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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